3-hydroxy-2-(methylamino)-3-phenylpropanenitrile
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Overview
Description
3-hydroxy-2-(methylamino)-3-phenylpropanenitrile is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a hydroxyl group, a methylamino group, and a phenyl group attached to a propanenitrile backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(methylamino)-3-phenylpropanenitrile typically involves the reaction of (±)-α-methylamino propiophenone with tartaric acid derivatives. The process includes the formation of a salt in a solvent, followed by the isolation of the target product through conventional methods . The reaction conditions often require careful control of the solvent mixture and temperature to achieve high optical purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(methylamino)-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-hydroxy-2-(methylamino)-3-phenylpropanenitrile has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including drugs for treating neurological disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(methylamino)-3-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-2-(methylamino)-3-phenylpropanenitrile shares structural similarities with compounds like (2R,3R)-3-hydroxy-2-(methylamino)-3-phenylpropanol and (2R,3R)-3-hydroxy-2-(methylamino)-3-phenylpropanoic acid.
- These compounds also feature hydroxyl, methylamino, and phenyl groups but differ in their functional groups attached to the propanenitrile backbone.
Uniqueness
The unique combination of functional groups in this compound provides distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-2-(methylamino)-3-phenylpropanenitrile |
InChI |
InChI=1S/C10H12N2O/c1-12-9(7-11)10(13)8-5-3-2-4-6-8/h2-6,9-10,12-13H,1H3/t9-,10-/m1/s1 |
InChI Key |
CHPQFTNGMKSQNS-NXEZZACHSA-N |
SMILES |
CNC(C#N)C(C1=CC=CC=C1)O |
Isomeric SMILES |
CN[C@H](C#N)[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CNC(C#N)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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